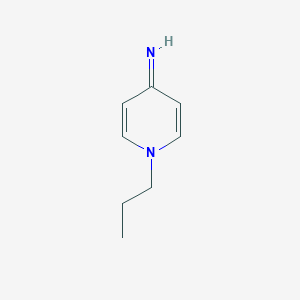![molecular formula C23H19BrN4O5 B11551401 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11551401.png)
4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate: is a complex organic compound with the following structural formula:
C31H31BrN4O6
It contains a bromine atom, a nitro group, and an amide functional group. The compound’s structure suggests potential biological activity and applications.
Preparation Methods
Synthetic Routes::
Nitration: The first step involves introducing the nitro group. Nitration of the precursor compound (e.g., methyl 4-nitrobenzoate) occurs using a mixture of concentrated sulfuric acid and nitric acid. The reaction takes place at low temperatures to minimize side reactions.
Bromination: Next, the bromine atom is introduced at the benzylic position. N-bromosuccinimide (NBS) is commonly used for this purpose. The benzylic hydrogen is replaced by a bromine atom.
Amidation: The amide group is formed by reacting the brominated intermediate with an amine (e.g., 3-methylphenylamine) under appropriate conditions.
Industrial Production:: Industrial-scale production typically involves optimized reaction conditions, efficient workup procedures, and purification steps to yield high-quality material.
Chemical Reactions Analysis
Reactions::
Bromination: The benzylic position undergoes bromination, forming a succinimide radical that abstracts the benzylic hydrogen.
Nitration: The nitro group is introduced via electrophilic aromatic substitution.
Amidation: The amide group forms through nucleophilic attack of the amine on the brominated intermediate.
NBS: Used for bromination.
Sulfuric acid and nitric acid: Employed for nitration.
3-methylphenylamine: Reacts with the brominated intermediate to form the amide.
Major Products:: The major product is 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a reagent in synthetic chemistry.
Industry: May serve as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.
Comparison with Similar Compounds
While there are related compounds, the specific combination of bromine, nitro, and amide groups in 4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate sets it apart.
For further exploration, consider related compounds like Methyl 2-Bromo-4-nitrobenzoate and 4-Bromo-2-((E)-{[{2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]amino}methyl)phenyl 4-nitrobenzoate .
Properties
Molecular Formula |
C23H19BrN4O5 |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H19BrN4O5/c1-15-3-2-4-19(11-15)25-14-22(29)27-26-13-17-12-18(24)7-10-21(17)33-23(30)16-5-8-20(9-6-16)28(31)32/h2-13,25H,14H2,1H3,(H,27,29)/b26-13+ |
InChI Key |
XFQWRTRSWGNXGK-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11551322.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11551333.png)
![3,4-Dimethoxy-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11551338.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11551339.png)
![N-({N'-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11551342.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551345.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11551346.png)
![2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11551354.png)
![N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide](/img/structure/B11551358.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11551371.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B11551384.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate](/img/structure/B11551388.png)
![4-bromo-2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11551394.png)
